Compound Description: This compound is a pyrazolo[3,4-D]pyridine-4-one derivative that has shown potent anticonvulsant activity in experimental models of seizures with various pathogenetic mechanisms. [] It exhibits a polymodal mechanism of action and a wide range of therapeutic doses. [] Studies have shown that it possesses sedative, antiamnesic, and weak anxiolytic effects. [] Additionally, it does not negatively affect skeletal muscle tone, coordination, or depressive behavior and does not potentiate the effects of ethanol. []
Compound Description: This compound is a novel radioligand for the translocator protein (TSPO). [] It binds to TSPO with high affinity and is used in Positron Emission Tomography (PET) imaging to evaluate TSPO binding. [] Initial studies in humans have shown promising results, demonstrating that 11C-DPA-713 provides a larger brain signal compared to another TSPO radioligand, 11C-R-PK11195. []
Compound Description: LDN-193189, often referred to as LDN, is a known antagonist of the bone morphogenetic protein (BMP) receptor activin receptor-like kinase 3 (ALK3). [] It effectively blocks SMAD phosphorylation in both in vitro and in vivo settings. [] Research has shown that LDN can enhance liver regeneration after partial hepatectomy without affecting liver function. [] This effect is attributed to its influence on various factors crucial for liver regeneration, including interleukin-6, signal transducer and activator of transcription 3, suppressor of cytokine signaling 3, and p53. []
Compound Description: DMH2 is identified as an antagonist of the BMP receptor ALK3, effectively blocking SMAD phosphorylation in both in vitro and in vivo studies. [] This compound has demonstrated the ability to enhance liver regeneration after partial hepatectomy. []
Compound Description: VU0465350 (often shortened to VU5350) is a novel compound recognized for its role as an ALK3 antagonist. [] Similar to LDN and DMH2, it effectively blocks SMAD phosphorylation and exhibits the capacity to enhance liver regeneration post-partial hepatectomy. []
Compound Description: MRS 1523 is a selective adenosine A3 antagonist. [, ] Studies have shown that MRS 1523 can prevent or delay the onset of anoxic depolarization and protect against irreversible synaptic failure induced by oxygen and glucose deprivation in the CA1 region of rat hippocampal slices. [, ] These findings suggest that A3 receptor stimulation is detrimental during ischemia and that selective A3 receptor blockade may offer neuroprotection. [, ]
Compound Description: MRS 1220 is a selective adenosine A3 receptor antagonist. [] It has demonstrated neuroprotective effects by preventing the irreversible failure of neurotransmission induced by oxygen and glucose deprivation in the CA1 region of rat hippocampal slices. []
Compound Description: VUF 5574 is another selective antagonist for the adenosine A3 receptor. [] In rat hippocampal slices, VUF 5574 has shown the ability to prevent the irreversible loss of neurotransmission caused by oxygen and glucose deprivation. [] This suggests a potential neuroprotective role for VUF 5574 against ischemic damage. []
Compound Description: This compound, a selective adenosine A3 antagonist, has demonstrated the ability to prevent irreversible synaptic failure induced by oxygen and glucose deprivation in the CA1 region of rat hippocampal slices. []
Compound Description: CGS 20625 acts as a positive allosteric modulator of GABAA receptors. [, ] Notably, it exhibits a higher efficiency in modulating GABA-induced chloride currents in GABAA receptors containing the γ2S subunit compared to those containing the γ1 subunit. [, ] This selectivity makes CGS 20625 a valuable tool for investigating the pharmacological differences between GABAA receptor subtypes.
Compound Description: CGS 9896 is another positive allosteric modulator of GABAA receptors. [, ] Its ability to enhance GABA-induced chloride currents in GABAA receptors containing the γ1 subunit suggests its potential as a therapeutic agent for conditions associated with GABAA receptor dysfunction. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.